molecular formula C20H26N6O4S B2739017 ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921579-00-2

ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2739017
CAS No.: 921579-00-2
M. Wt: 446.53
InChI Key: QJVWUFWBAMXLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at the 7-position. The imidazo-triazole moiety is linked via a thioacetyl bridge to a piperazine ring, which is further functionalized with an ethyl carboxylate group. The presence of a piperazine linker enhances solubility and may modulate receptor binding, while the 4-methoxyphenyl group could influence metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 4-[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-3-30-20(28)24-10-8-23(9-11-24)17(27)14-31-19-22-21-18-25(12-13-26(18)19)15-4-6-16(29-2)7-5-15/h4-7H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVWUFWBAMXLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine core linked to an imidazo[2,1-c][1,2,4]triazole moiety and a methoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Formula and Key Features

FeatureDetails
IUPAC NameThis compound
Molecular FormulaC₁₈H₃₁N₅O₄S
Molecular Weight385.55 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing imidazo[2,1-c][1,2,4]triazole structures. These compounds exhibit significant activity against various bacterial strains.

Case Study: A derivative of imidazo[2,1-c][1,2,4]triazole demonstrated an IC50 value of 2.32 mM against Mycobacterium tuberculosis with minimal cytotoxicity towards human lung fibroblasts (MRC-5) at concentrations above 128 mM .

Anticonvulsant Activity

The anticonvulsant properties of similar triazole derivatives have been explored using animal models. Compounds with structural similarities to this compound have shown promise in reducing seizure frequency.

Research Findings: In a picrotoxin-induced convulsion model, certain derivatives exhibited median effective doses (ED50) significantly lower than traditional anticonvulsants .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit specific cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the imidazo[2,1-c][1,2,4]triazole ring enhance cytotoxic effects.

Example: A related compound showed IC50 values less than those of doxorubicin against Jurkat and A-431 cancer cell lines . The presence of electron-donating groups in the aromatic rings was found to be crucial for enhancing activity.

The biological activity of this compound is hypothesized to involve interactions with enzyme targets or receptors within cells. The imidazo[2,1-c][1,2,4]triazole moiety may facilitate binding to active sites of enzymes involved in metabolic pathways or signal transduction.

MechanismDescription
Enzyme InhibitionCompounds may inhibit enzymes critical for cell proliferation or survival.
Receptor ModulationPotential interaction with neurotransmitter receptors affecting neuronal excitability.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate exhibit promising anticancer activities. For instance, studies on related imidazole and triazole derivatives have shown potent inhibition against various cancer cell lines. A notable study demonstrated that modifications of imidazole-based compounds led to significant cytotoxic effects against lung and breast cancer cell lines with IC50 values ranging from 2.56 to 14.50 μM for different derivatives .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific proteins critical for cancer cell proliferation. For example, the inhibition of the DDX3 helicase has been linked to the anticancer activity of certain synthesized compounds . The structural features of this compound may allow it to interact similarly with target proteins.

Synthesis and Derivative Development

Synthesis Pathways
The synthesis of this compound can be achieved through multi-step organic reactions involving the formation of piperazine and imidazole derivatives. The synthesis often includes steps such as alkylation and cyclization under controlled conditions to yield the desired compound efficiently .

Derivative Studies
The exploration of derivatives based on this compound is crucial for enhancing biological activity and selectivity. For instance, studies on related structures have shown that varying substituents at specific positions can significantly alter their pharmacological profiles. Compounds derived from piperazine and imidazole frameworks have been reported to possess antibacterial and antifungal properties alongside their anticancer activities .

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study focusing on imidazole derivatives similar to this compound, researchers synthesized a library of compounds and evaluated their cytotoxicity against various cancer cell lines including MCF-7 and NCI-H460. Among these compounds, some exhibited IC50 values lower than 5 μM, indicating strong potential for further development as anticancer agents .

Case Study 2: Synthesis and Characterization
Another investigation highlighted the synthesis of triazole-piperazine conjugates that demonstrated significant apoptosis-inducing capabilities in cancer cells. The study utilized techniques such as NMR spectroscopy and mass spectrometry for characterization and confirmed the biological activity through apoptosis assays . These findings support the notion that structural modifications in compounds like this compound could lead to enhanced therapeutic efficacy.

Comparison with Similar Compounds

Key Observations :

Bioactivity Trends : Compounds with fused imidazole-triazole cores (e.g., imidazo[2,1-c][1,2,4]triazoles) exhibit stronger antifungal activity compared to imidazo-thiadiazoles, which are more potent against bacteria .

Synthetic Efficiency : The target compound’s thioacetyl-piperazine linkage is synthetically accessible via nucleophilic substitution or thiol-ene reactions, contrasting with the CuAAC-based triazole-piperazine hybrids .

Role of Substituents : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to diphenyl-substituted analogs, which show higher cytotoxicity but poorer solubility .

Computational Similarity Analysis

Using PubChem3D’s 3D similarity metrics :

  • Shape Similarity (ST) : The compound shows ST ≥ 0.85 with imidazo[2,1-c][1,2,4]triazin-6-ones due to overlapping fused heterocyclic cores.
  • Feature Similarity (CT) : CT ≥ 0.6 with triazole-piperazine hybrids, driven by shared piperazine and hydrogen-bond acceptor motifs.
  • Tanimoto Coefficient : Binary fingerprint analysis (using MACCS keys) yields Tanimoto scores of 0.72–0.78 with imidazo-thiadiazoles, indicating moderate structural overlap .
QSAR and Predictive Modeling
  • Lipophilicity (logP) : Predicted logP = 2.3 (lower than diphenyl-substituted analogs , suggesting improved aqueous solubility).
  • Polar Surface Area (PSA): PSA = 98 Ų (higher than imidazo[5,1-f][1,2,4]triazinones , correlating with enhanced membrane permeability).
  • Antifungal Potency: Predicted IC₅₀ = 12 µM (comparable to 7,7-diphenyl-imidazo-triazinones ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.